methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of several functional groups, including a carbamate, sulfamoyl, and piperidine moiety
Mechanism of Action
Target of Action
The compound’s primary target is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division. In some cases, they may also be involved in the onset of certain types of cancer .
Mode of Action
The compound interacts with its targets by specifically inhibiting the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized and found to form infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
The compound’s action affects the biochemical pathways associated with tyrosine kinases. By inhibiting these enzymes, it disrupts the signaling processes they regulate. This can lead to a variety of downstream effects, including the suppression of cell growth and division .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and division, due to its inhibitory effect on tyrosine kinases . This makes the compound a potential therapeutic agent for conditions characterized by overactive cell division, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors such as pyridine derivatives.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like sulfamoyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of an amine with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its complex structure and functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl)piperazine: A compound with a similar piperidine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: Another compound with similar functional groups.
Uniqueness
Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-15-13-18(7-10-21-15)24-11-8-16(9-12-24)14-22-29(26,27)19-5-3-17(4-6-19)23-20(25)28-2/h3-7,10,13,16,22H,8-9,11-12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOUEBUYVMODQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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